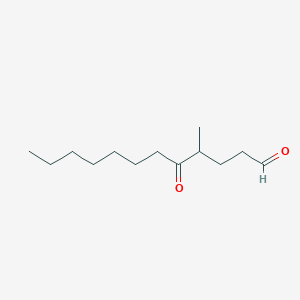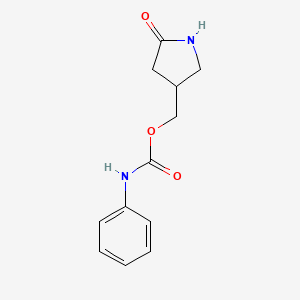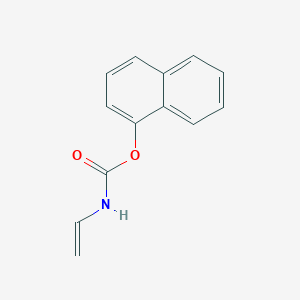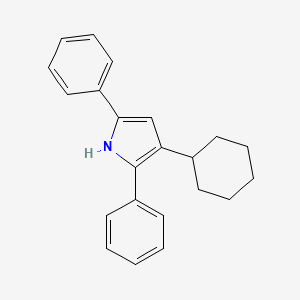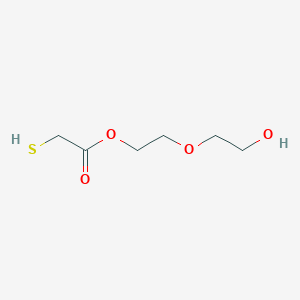
2-(2-Hydroxyethoxy)ethyl sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is an organic compound with the molecular formula C6H12O4S It is a derivative of ethylene glycol and contains both hydroxyl and sulfanylacetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate typically involves the reaction of ethylene glycol with thioacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The raw materials, ethylene glycol and thioacetic acid, are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)ethyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The sulfanylacetate group can be reduced to form a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethyl sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylacetate groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, which can modulate the activity of enzymes, receptors, or other biomolecules. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but lacks the sulfanylacetate group.
Ethyl sulfanylacetate: Contains the sulfanylacetate group but lacks the ethylene glycol moiety.
2-(2-Hydroxyethoxy)ethanol: Contains the ethylene glycol moiety but lacks the sulfanylacetate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
85108-58-3 |
|---|---|
Formule moléculaire |
C6H12O4S |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C6H12O4S/c7-1-2-9-3-4-10-6(8)5-11/h7,11H,1-5H2 |
Clé InChI |
UWMGZJDVTSIVDO-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOC(=O)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


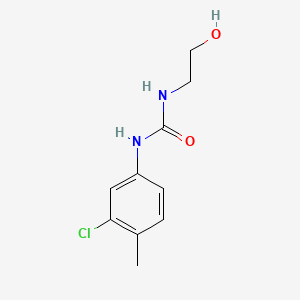
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
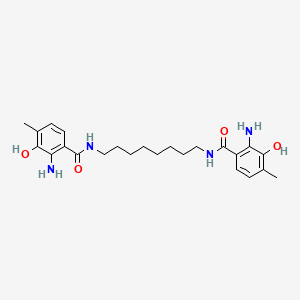

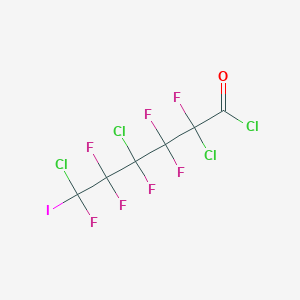
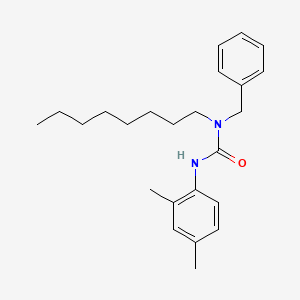

![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)
![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)
